2-Bromo-3-methoxy-4-nitroaniline
Description
2-Bromo-3-methoxy-4-nitroaniline is a substituted aniline derivative with a bromo (-Br), methoxy (-OCH₃), and nitro (-NO₂) group attached to the benzene ring at positions 2, 3, and 4, respectively. The molecular formula is inferred as C₇H₇BrN₂O₃ based on similar compounds . Key characteristics include:
Properties
IUPAC Name |
2-bromo-3-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGOOWIGGAMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-4-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common synthetic route includes:
Bromination: The addition of a bromine atom to the nitrobenzene derivative using bromine in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-4-nitroaniline undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for methoxylation.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 2-Bromo-3-methoxy-4-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Bromo-3-hydroxy-4-nitroaniline.
Scientific Research Applications
2-Bromo-3-methoxy-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
The positional arrangement of substituents significantly alters physicochemical properties. Key analogs include:
Key Observations :
- Electron effects : Methoxy groups enhance solubility in polar solvents compared to methyl analogs .
- Thermal stability : Para-nitro substituents (e.g., in 2-bromo-4-methoxy-6-nitroaniline) improve stability over meta-nitro isomers .
- Synthetic utility : Compounds like 4-bromo-2-methoxy-6-nitroaniline achieve 97% yield in optimized routes, suggesting similar efficiency for the target compound .
Functional Group Variations
Replacing methoxy with other groups alters reactivity:
Biological Activity
Introduction
2-Bromo-3-methoxy-4-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Structure and Composition
The chemical structure of this compound features a bromine atom, a methoxy group, and a nitro group attached to an aniline ring. Its molecular formula is C7H8BrN3O3, and it has a molecular weight of 251.06 g/mol.
Synthesis
The compound can be synthesized through various methods, including bromination, nitration, and methoxylation of aniline derivatives. These reactions often involve the use of reagents like bromine and nitric acid under controlled conditions to ensure selective substitutions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can alter the pharmacokinetics of co-administered drugs.
- Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value of 25.72 μM .
Cellular Effects
This compound influences several cellular processes:
- Gene Expression : It can modulate the expression of genes involved in oxidative stress responses, potentially leading to altered levels of reactive oxygen species (ROS) within cells.
- Metabolic Pathways : The compound interacts with metabolic enzymes, affecting the flux of metabolites through various pathways and thereby influencing cellular metabolism.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is predominantly excreted via urine, with low tissue distribution and relatively slow clearance rates. This profile suggests potential for sustained biological activity within the body.
Case Studies
- Anticancer Activity : In vivo studies demonstrated that treatment with this compound resulted in significant tumor growth suppression in mice models suffering from tumors. Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls .
- Antimicrobial Properties : Preliminary tests have shown that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 40 μg/mL .
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | IC50/MIC Value |
|---|---|---|
| Anticancer | Induces apoptosis in MCF cells | 25.72 μM |
| Antimicrobial | Inhibits growth of Staphylococcus aureus | 40 μg/mL |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
